2-(3-fluorophenoxy)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)propanamide
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Overview
Description
2-(3-fluorophenoxy)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenoxy group, a triazolopyridazine moiety, and an azetidinyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenoxy)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions to form the triazolopyridazine core.
Introduction of the Azetidinyl Group: The azetidinyl group is introduced through a nucleophilic substitution reaction, where an azetidinyl halide reacts with the triazolopyridazine intermediate.
Attachment of the Fluorophenoxy Group: The final step involves the coupling of the fluorophenoxy group to the nitrogen atom of the azetidinyl moiety using a suitable coupling reagent, such as a carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenoxy)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
2-(3-fluorophenoxy)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)propanamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It is utilized in the synthesis of other bioactive molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenoxy)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety is known to bind to kinase domains, inhibiting their activity and thereby affecting signaling pathways involved in cell proliferation and survival . This inhibition can lead to the modulation of various cellular processes, making the compound a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds share the triazole core and exhibit similar pharmacological activities.
Triazolopyrazine Derivatives: These derivatives have a similar triazole ring and are known for their antibacterial and anticancer properties.
Triazoloquinazolines: These compounds also contain a triazole ring and are investigated for their potential as anticancer agents.
Uniqueness
2-(3-fluorophenoxy)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxy group enhances its lipophilicity and membrane permeability, while the triazolopyridazine moiety provides strong binding affinity to kinase domains . This unique combination makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-(3-fluorophenoxy)-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-12(27-15-5-3-4-13(19)8-15)18(26)23(2)14-9-24(10-14)17-7-6-16-21-20-11-25(16)22-17/h3-8,11-12,14H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBOWBKDPZNIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CN(C1)C2=NN3C=NN=C3C=C2)OC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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